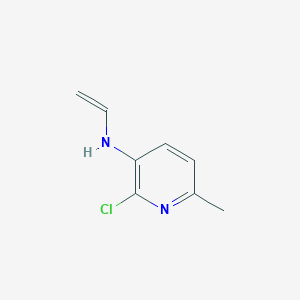![molecular formula C5H10N4S B13160768 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13160768.png)
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions. The reaction conditions include using solvents such as water or a mixture of water and an organic solvent, and the reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents for this reaction include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazole ring can undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions, due to its ability to form stable complexes with metal ions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronic devices or sensors.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes or disrupt metal-dependent biological processes. Additionally, the amino group and methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-[2-(Methylsulfanyl)ethyl]cyclohexane-1-carbaldehyde: This compound contains a cyclohexane ring instead of a triazole ring, which can lead to different chemical reactivity and biological activity.
2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds have a pyrimidine ring instead of a triazole ring, which can affect their electronic properties and interactions with biological targets.
4-Hydroxy-2-quinolones: These compounds contain a quinolone ring, which can confer different pharmacological properties compared to triazole derivatives.
The uniqueness of this compound lies in its triazole ring, which provides a versatile scaffold for chemical modifications and interactions with various molecular targets. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C5H10N4S |
|---|---|
Molecular Weight |
158.23 g/mol |
IUPAC Name |
1-(2-methylsulfanylethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4S/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
InChI Key |
XZRSBCHOKNYYJX-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1C=C(N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate](/img/structure/B13160695.png)








![(([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)


